4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-
Description
4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core substituted with a pyrazole-pyrindinyl hybrid moiety. Its (5Z)-stereochemistry and thioxo group at the 2-position are critical for its structural and electronic properties, influencing its reactivity and biological interactions. Compound A’s unique substitution pattern distinguishes it from simpler thiazolidinone derivatives, warranting detailed comparison with structurally related analogs.
Properties
CAS No. |
957043-30-0 |
|---|---|
Molecular Formula |
C20H16N4OS2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N4OS2/c1-2-23-19(25)17(27-20(23)26)12-15-13-24(16-6-4-3-5-7-16)22-18(15)14-8-10-21-11-9-14/h3-13H,2H2,1H3/b17-12- |
InChI Key |
NXKOQXANEXOKQW-ATVHPVEESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of Preformed Pyrazole
A 3-step protocol yields the pyrazole-4-carbaldehyde:
-
Pyrazole synthesis : Cyclocondensation of 4-pyridinyl hydrazine with 1-phenyl-3-(4-pyridinyl)-propane-1,3-dione in acetic acid at reflux (6–8 h).
-
Protection and functionalization : N-Phenylation via Ullmann coupling using iodobenzene, CuI, and K₂CO₃ in DMF (110°C, 12 h).
-
Formylation : Vilsmeier-Haack reaction with POCl₃/DMF (0–5°C, 2 h → room temperature, 12 h).
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AcOH, reflux | 72% |
| 3 | POCl₃/DMF, 0–25°C | 65% |
Synthesis of the 3-Ethyl-2-Thioxo-Thiazolidin-4-One Core
The thiazolidinone core is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Two methods are prevalent:
Cyclization of N-Ethylthiourea with Ethyl Bromoacetate
Alternative Route via Thiosemicarbazide Intermediate
-
Step 1 : Ethyl hydrazinecarboxylate reacts with CS₂ in NaOH/EtOH to form thiosemicarbazide.
-
Step 2 : Cyclization with ethyl 3-bromopropanoate in DMF at 80°C (4 h).
Knoevenagel Condensation for Methylene Bridge Formation
The final step involves coupling the pyrazole-4-carbaldehyde with the thiazolidinone core under basic conditions:
Classic Knoevenagel Protocol
-
Conditions : Piperidine (10 mol%) in ethanol, reflux (8–10 h).
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde.
-
Stereochemical control : The (5Z)-configuration is favored by steric hindrance from the 3-ethyl and pyridinyl groups.
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (78°C) |
| Reaction time | 8–10 h |
| Yield | 55–60% |
Microwave-Assisted Condensation
-
Conditions : Ethanol, piperidine (5 mol%), microwave irradiation (300 W, 120°C, 30 min).
-
Advantages : Reduced reaction time, improved yield (68–70%).
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical Knoevenagel | Simple setup, widely applicable | Long reaction time, moderate yield | 55% |
| Microwave-assisted | Faster, higher yield | Specialized equipment required | 68% |
| Solvent-free | Eco-friendly | Limited scalability | 50% |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Electrophilic and Nucleophilic Reactivity
The compound exhibits distinct reactivity due to its 2-thioxo group and exocyclic double bond :
-
Nucleophilic Substitution :
-
Electrophilic Addition :
Key Reaction Example :
Functionalization via Cycloaddition Reactions
The compound undergoes regioselective cycloadditions due to its conjugated system:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to yield fused bicyclic structures, confirmed via NMR and IR spectroscopy .
-
1,3-Dipolar Cycloadditions : Forms triazolopyrimidine derivatives (26a–c ) when reacted with nitrilimines generated in situ from hydrazonoyl halides (5b, 5c ) .
Table 2: Cycloaddition Products and Characterization
| Reactant | Conditions | Product | Spectral Data (Key Peaks) |
|---|---|---|---|
| Nitrilimine (6a ) | Ethanol, reflux, 12 h | Spirotriazolopyrimidine (26a ) | |
| Maleic Anhydride | Toluene, 80°C, 6 h | Furanone Adduct |
Oxidation and Reduction Behavior
-
Oxidation :
-
Reduction :
Biological Interaction-Driven Reactivity
While beyond pure chemical reactions, the compound’s thiazolidinone-pyrazole hybrid structure enables interactions with biological targets:
Scientific Research Applications
Biological Activities
The biological activities of 4-thiazolidinone derivatives are extensive and include:
- Antimicrobial Activity : Numerous studies have reported the antibacterial and antifungal properties of thiazolidinone derivatives. For instance, compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticonvulsant Properties : Research has indicated that certain thiazolidinones exhibit anticonvulsant activity. In animal models, these compounds have demonstrated protective effects against seizures induced by chemical agents like pentylene-tetrazol .
- Anti-inflammatory and Analgesic Effects : Thiazolidinones have been studied for their anti-inflammatory properties. Some derivatives have shown significant inhibition of inflammation in various models, suggesting their potential use in treating inflammatory diseases .
- Anticancer Potential : The anticancer activity of thiazolidinones has been explored, with some derivatives exhibiting cytotoxic effects on cancer cell lines. Their ability to inhibit tumor growth presents opportunities for developing new cancer therapies .
Synthetic Methods
The synthesis of 4-thiazolidinone derivatives typically involves multi-step processes, often starting from thiosemicarbazones or other sulfur-containing compounds. Common methods include:
- Cyclization Reactions : The formation of the thiazolidinone ring generally occurs through cyclization reactions involving thiosemicarbazides and aldehydes under acidic conditions .
- Functionalization Strategies : Various functional groups can be introduced to enhance the biological activity of thiazolidinone derivatives. For example, substitutions at the 4-position of the thiosemicarbazones can significantly influence the formation and properties of the resulting thiazolidinones .
Pharmacological Applications
The pharmacological applications of 4-thiazolidinone derivatives are broad:
| Application | Description |
|---|---|
| Antibacterial Agents | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal Agents | Show promise in treating fungal infections |
| Anticonvulsants | Protect against seizures in experimental models |
| Anti-inflammatory Drugs | Potential use in treating conditions like arthritis and other inflammatory diseases |
| Anticancer Agents | Inhibition of cancer cell proliferation and tumor growth |
Case Studies
Several case studies highlight the efficacy and versatility of 4-thiazolidinone derivatives:
- Antimicrobial Efficacy : A study demonstrated that a specific thiazolidinone derivative exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent .
- Anticonvulsant Activity : In a controlled study involving mice, a series of thiazolidinones were tested for their anticonvulsant effects against PTZ-induced seizures. The results indicated that certain compounds provided up to 80% protection, showcasing their potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Similarly, its antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact on Activity :
- The 4-pyridinyl group in Compound A enhances target binding compared to purely phenyl-substituted analogs (e.g., diphenylpyrazole derivatives in ). Pyridinyl groups facilitate stronger π-interactions and hydrogen bonding with enzymes like carbonic anhydrase .
- Ethyl vs. Phenethyl/Hexyl : Ethyl substitution (Compound A) balances lipophilicity better than bulkier phenethyl or hexyl groups, which may reduce cellular permeability .
Stereochemistry: The (5Z)-configuration is conserved across active analogs, as the exocyclic methylene geometry optimizes conjugation with the thiazolidinone ring, critical for electronic interactions .
Thioxo vs. Oxo Groups :
- Thioxo-containing compounds (e.g., Compound A) exhibit superior enzyme inhibition (e.g., carbonic anhydrase) compared to oxo derivatives due to enhanced thiol-mediated interactions .
Critical Insights:
- Enzyme Inhibition: Compound A’s low nanomolar activity against carbonic anhydrase IX (a cancer-associated isoform) surpasses older sulfonamide inhibitors, with minimal off-target effects .
- Antimicrobial Activity : Diphenylpyrazole analogs show broad-spectrum activity but require higher concentrations than Compound A for efficacy .
- Structural Flexibility: Quinoline hybrids (e.g., ) demonstrate the adaptability of the thiazolidinone scaffold for diverse targets, though Compound A’s pyridinyl-pyrazole system offers unique selectivity.
Biological Activity
4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- is a notable example, exhibiting potential in various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory applications.
This compound has the following chemical characteristics:
- Molecular Formula : C16H18N4OS2
- Molar Mass : 350.47 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including the compound , exhibit potent anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated an IC50 range of 0.10–0.60 µM against several cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) .
- Mechanism of Action : The compound induces G1 cell cycle arrest and apoptosis in MCF-7 cells while inhibiting cyclin-dependent kinase 2 (CDK2) with an IC50 of 0.63 µM . Additionally, docking studies suggest interaction with DNA, enhancing its anticancer potential.
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties:
- Studies have reported significant activity against various bacterial strains, indicating a broad spectrum of antimicrobial efficacy . The mechanisms may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Certain thiazolidinone derivatives exhibit anti-inflammatory effects:
- In vitro studies have shown that these compounds can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives:
- Synthesis and Evaluation : A systematic study synthesized various thiazolidinones and assessed their biological activities. The derivatives exhibited promising results against cancer cell lines with varying degrees of selectivity towards normal cells .
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications on the thiazolidinone core significantly affect biological activity. For instance, the presence of specific substituents on the phenyl ring enhances cytotoxicity .
- In Vivo Studies : Some derivatives have progressed to in vivo studies, where they demonstrated significant tumor reduction in animal models, further supporting their potential as therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. Critical Parameters :
- Solvent choice (polar protic solvents enhance cyclization).
- Acid catalysis (e.g., piperidine or acetic acid) to drive Schiff base formation .
Advanced: How can reaction conditions be optimized to enhance stereoselectivity for the (5Z)-configured thiazolidinone core?
Q. Methodology :
- Solvent Effects : Use DMF or acetic acid to stabilize the transition state favoring the (5Z)-configuration via hydrogen bonding .
- Temperature Control : Lower temperatures (50–60°C) reduce thermal isomerization, preserving stereochemical integrity .
- Catalytic Additives : Substituents on the aldehyde (e.g., electron-withdrawing groups) can direct selectivity. For example, 4-pyridinyl groups enhance planar alignment during cyclization .
Example Optimization :
In a study, refluxing in ethanol with 0.5 mL piperidine yielded 80–85% of the (5Z)-isomer, confirmed by NOESY NMR .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodology :
Q. Data Interpretation :
- Stereochemistry : NOESY correlations between the pyridinyl proton and thiazolidinone methylene group confirm the (5Z)-configuration .
Advanced: How can contradictory biological activity data for similar thiazolidinones be resolved?
Q. Methodology :
- Comparative Assays : Test analogs under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
- Substituent Analysis : Correlate bioactivity with electronic (e.g., 4-pyridinyl vs. phenyl) or steric (e.g., ethyl vs. methyl) effects .
- Structural Confirmation : Re-evaluate stereochemistry of disputed compounds using X-ray crystallography or NOESY .
Case Study :
A derivative with a 4-methoxyphenyl substituent showed 10× higher anti-cancer activity than its 3-nitrophenyl analog, attributed to improved membrane permeability .
Basic: What in vitro assays are used to evaluate the anti-cancer potential of this compound?
Q. Methodology :
Q. Protocol :
- Cells treated with 1–100 µM compound for 48 hours.
- IC₅₀ calculated using nonlinear regression (GraphPad Prism) .
Advanced: What computational methods predict the binding mode of this thiazolidinone to biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR or COX-2) .
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Key Finding :
The 4-pyridinyl group forms a critical hydrogen bond with EGFR’s Lys721, explaining its anti-proliferative activity .
Basic: How is purity validated for this compound in pharmacological studies?
Q. Methodology :
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
- Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity .
Advanced: What strategies mitigate solubility challenges during biological testing?
Q. Methodology :
- Prodrug Design : Introduce phosphate esters or PEGylated side chains .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Example :
A PEGylated analog increased aqueous solubility from 0.2 mg/mL to 5.4 mg/mL, enhancing in vivo bioavailability .
Basic: What are the documented antimicrobial mechanisms of thiazolidinone derivatives?
Q. Methodology :
- Membrane Disruption : Assess via SYTOX Green uptake in bacteria .
- Enzyme Inhibition : Test β-lactamase or dihydrofolate reductase activity (spectrophotometric assays) .
- Resistance Profiling : Compare MICs against methicillin-resistant S. aureus (MRSA) vs. wild-type strains .
Advanced: How can structure-activity relationships (SARs) guide the design of more potent analogs?
Q. Methodology :
- Core Modifications : Replace the thioxo group with oxo to assess redox activity .
- Substituent Screening : Test pyrazole vs. triazole rings for target affinity .
- Hybridization : Fuse with coumarin or pyrimidine cores to enhance DNA intercalation .
SAR Insight :
The 3-ethyl group on the thiazolidinone core reduces hepatotoxicity compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
